2-cyano-3-(3,5-di-tert-butyl-4-hydroxyphenyl)prop-2-enoic acid
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Overview
Description
2-Cyano-3-(3,5-di-tert-butyl-4-hydroxyphenyl)prop-2-enoic acid is a complex organic compound characterized by its cyano group, phenyl ring with tert-butyl substituents, and carboxylic acid functionality
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-cyano-3-(3,5-di-tert-butyl-4-hydroxyphenyl)prop-2-enoic acid typically involves multiple steps, starting with the preparation of the phenol derivative. The phenol is first subjected to tert-butylation to introduce the tert-butyl groups at the 3 and 5 positions of the benzene ring. Subsequently, the cyano group is introduced through a cyanoethylation reaction, followed by oxidation to form the carboxylic acid group.
Industrial Production Methods: In an industrial setting, the compound is produced through a continuous process involving large-scale reactors. The reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or cyanides.
Major Products Formed:
Oxidation: The major product is the corresponding carboxylic acid derivative.
Reduction: The reduction product is typically the corresponding amine or alcohol derivative.
Substitution: The substitution reaction can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its cyano group and carboxylic acid functionality make it a versatile intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential antioxidant properties. The phenyl ring with tert-butyl substituents can scavenge free radicals, making it useful in studies related to oxidative stress and aging.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the design of anti-inflammatory and anticancer drugs. Its structural features are similar to those found in some therapeutic agents, making it a valuable candidate for drug development.
Industry: In the industry, this compound is used as an antioxidant in various applications, including plastics, lubricants, and food preservation. Its ability to prevent oxidation makes it valuable in extending the shelf life of products.
Mechanism of Action
The mechanism by which 2-cyano-3-(3,5-di-tert-butyl-4-hydroxyphenyl)prop-2-enoic acid exerts its effects involves its interaction with molecular targets and pathways. The phenyl ring with tert-butyl substituents can donate hydrogen atoms to free radicals, neutralizing them and preventing oxidative damage. The cyano group and carboxylic acid functionality may also interact with specific enzymes or receptors, contributing to its biological activity.
Comparison with Similar Compounds
Irganox 1010: A well-known antioxidant used in the plastics industry.
BHT (Butylated Hydroxytoluene): Another common antioxidant with similar structural features.
Propyl Gallate: Used as an antioxidant in food and cosmetics.
Uniqueness: 2-Cyano-3-(3,5-di-tert-butyl-4-hydroxyphenyl)prop-2-enoic acid is unique due to its combination of cyano and carboxylic acid groups, which are not commonly found together in other antioxidants. This combination provides enhanced stability and reactivity, making it a valuable compound in various applications.
Properties
CAS No. |
117906-26-0 |
---|---|
Molecular Formula |
C18H23NO3 |
Molecular Weight |
301.4 |
Purity |
93 |
Origin of Product |
United States |
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